(4-Acetylphenyl) methyl carbonate
Description
(4-Acetylphenyl) methyl carbonate (systematic name: methyl 2-(4-acetylphenyl)acetate) is an aromatic ester with the molecular formula C₁₁H₁₂O₃ (average mass: 192.21 g/mol) and CAS registry number 20051-06-3 . Key structural features include:
- A phenyl ring substituted with an acetyl group (-COCH₃) at the para position.
- A methyl ester (-COOCH₃) linked via a methylene bridge (-CH₂-) to the aromatic ring.
This compound is synthetically valuable as an intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents . Its acetyl and ester functional groups enable diverse reactivity, including nucleophilic substitution and hydrolysis.
Properties
CAS No. |
17175-07-4 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(4-acetylphenyl) methyl carbonate |
InChI |
InChI=1S/C10H10O4/c1-7(11)8-3-5-9(6-4-8)14-10(12)13-2/h3-6H,1-2H3 |
InChI Key |
IPWVILPNOCHRBP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)OC |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)OC |
Synonyms |
Carbonic acid 4-acetylphenyl(methyl) ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of (4-acetylphenyl) methyl carbonate are influenced by substituents on the phenyl ring and ester moiety. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Reactivity and Bioactivity
Acetyl Group vs. Methyl Group
- This compound vs. (4-Methylphenyl) acetate :
- The acetyl group (-COCH₃) increases electron-withdrawing effects , enhancing the compound’s susceptibility to nucleophilic attack compared to the methyl group (-CH₃) .
- Bioactivity: Acetyl-substituted derivatives show stronger binding to proteasomal targets (e.g., CT-L inhibition IC₅₀: 0.8 μM for compound 26 vs. >10 μM for methyl-substituted analogues) .
Halogen and Heterocyclic Modifications
- Methyl (4-chloro-2-vinylphenyl)acetate: The chlorine atom increases electrophilicity, improving interactions with cysteine residues in enzyme active sites.
- 5-(4-Acetylphenyl)-furan-2-carbonyl: The furan ring enhances π-π stacking with aromatic residues in proteasomes, contributing to its superior CT-L inhibition (IC₅₀: 0.5 μM) compared to non-heterocyclic analogues .
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